molecular formula C12H7F5N2OS B4567564 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4567564
M. Wt: 322.26 g/mol
InChI Key: PBADWZXKYPAGRS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of a thiazole ring and a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorobenzamide moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Oxidation: Oxidized forms of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and pentafluorobenzamide moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropoxybenzamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the pentafluorobenzamide moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. The electron-withdrawing nature of the fluorine atoms can significantly influence the compound’s chemical behavior and interactions with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2OS/c1-3-4(2)21-12(18-3)19-11(20)5-6(13)8(15)10(17)9(16)7(5)14/h1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBADWZXKYPAGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 6
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide

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